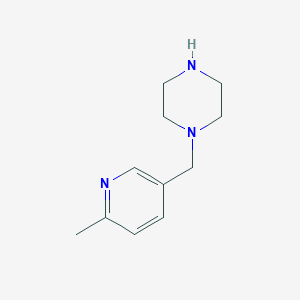

1-((6-Methylpyridin-3-yl)methyl)piperazine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Medicinal Chemistry Research

The piperazine and pyridine scaffolds are ubiquitous in drug discovery and development, each conferring advantageous properties to bioactive molecules. tandfonline.combenthamdirect.comnih.gov

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov Its prevalence in approved drugs stems from a combination of favorable characteristics. The physicochemical properties of this water-soluble heterocycle can be finely tuned through substitution on its nitrogen and carbon atoms. tandfonline.com The presence of a piperazine moiety can enhance the pharmacokinetic properties of a drug candidate, such as improving solubility and oral bioavailability. researchgate.net Its chemical reactivity also makes it a versatile linker to connect different pharmacophores within a single molecule or to serve as a scaffold for groups that interact with biological targets. tandfonline.com Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antiviral effects. benthamdirect.comnih.gov

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govrsc.org It is a component in over 7000 existing drug molecules of medicinal importance. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, which can significantly enhance the binding affinity and efficacy of a drug. nih.gov Incorporating a pyridine motif can also improve a compound's metabolic stability, permeability, and potency. nih.gov Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-HIV, and cytotoxic properties. rsc.org

The combination of these two scaffolds in 1-((6-methylpyridin-3-yl)methyl)piperazine results in a molecule with a rich potential for biological interactions and favorable drug-like properties.

Table 1: Key Attributes of Piperazine and Pyridine Scaffolds in Medicinal Chemistry

| Scaffold | Key Attributes | Therapeutic Areas |

|---|---|---|

| Piperazine | Privileged scaffold, improves pharmacokinetic properties, versatile linker, tunable physicochemical properties. tandfonline.comresearchgate.net | Anticancer, antimicrobial, antidepressant, antiviral, anti-inflammatory. benthamdirect.comnih.gov |

| Pyridine | Enhances receptor binding via hydrogen bonding, improves metabolic stability and potency, present in over 7000 drug molecules. nih.govrsc.org | Antimicrobial, anti-HIV, anticancer, antihypertensive, anti-ulcer. nih.govrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[(6-methylpyridin-3-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-2-3-11(8-13-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARIMOYXTMFETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251587 | |

| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-85-6 | |

| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 6 Methylpyridin 3 Yl Methyl Piperazine

Established Synthetic Pathways for 1-((6-Methylpyridin-3-yl)methyl)piperazine

The synthesis of this compound can be achieved through several established chemical routes. The most common approaches involve creating the bond between the piperazine (B1678402) ring and the methylpyridine moiety, typically through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a primary method for synthesizing this compound. This approach involves the reaction of a piperazine derivative with a pyridine (B92270) derivative that contains a suitable leaving group on the methyl group at the 3-position.

A common strategy is the reaction of piperazine with 3-(halomethyl)-6-methylpyridine (where the halo group is typically chloro or bromo). In this reaction, the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the methyl group and displacing the halide leaving group. To prevent dialkylation of the piperazine, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), which can be removed in a subsequent step.

Another related nucleophilic aromatic substitution approach involves reacting piperazine with a pyridine ring activated for substitution. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine (B1631402) is achieved by reacting 5-bromo-2-nitropyridine (B47719) with piperazine in a solvent like dimethyl sulfoxide. chemicalbook.com This highlights the reactivity of halogenated pyridines with piperazine nucleophiles. researchgate.net While this example leads to a direct bond between the piperazine nitrogen and the pyridine ring, a similar principle applies when a leaving group is on a methyl substituent of the pyridine ring.

Table 1: Key Reagents in Nucleophilic Substitution for Piperazine Derivatives

| Reactant 1 | Reactant 2 | Common Solvents | Key Conditions |

|---|---|---|---|

| Piperazine (or N-Boc-piperazine) | 3-(chloromethyl)-6-methylpyridine | Acetonitrile, DMF, DMSO | Base (e.g., K₂CO₃, Et₃N), Room Temp to 80°C |

Related Synthesis of Methylated Piperazine Derivatives

The synthesis of methylated piperazine derivatives is a well-established field, providing context for the production of the target molecule. researchgate.net One of the most common methods is reductive amination. This process involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. youtube.comyoutube.com

For the synthesis of this compound, the reaction would involve piperazine and 6-methylpyridine-3-carbaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). youtube.com This one-pot reaction is highly efficient and avoids the need to handle potentially unstable haloalkylpyridines. researchgate.netrsc.org

Another method for creating N-methylpiperazine involves the reaction of piperazine with formaldehyde (B43269) and hydrogen in the presence of a Raney nickel catalyst. google.com This process of reductive methylation can be adapted to form more complex N-alkylated piperazines.

Chemical Reactivity and Derivatization Strategies for the Piperazine Moiety

The this compound molecule has two main sites for further chemical modification: the secondary amine of the piperazine ring and the pyridine ring itself.

N-Alkylation and Related Reactions

The secondary amine of the piperazine ring is a nucleophilic center and can readily undergo a variety of reactions. N-alkylation is a common transformation, allowing for the introduction of various alkyl or aryl groups. google.com This can be achieved by reacting the compound with alkyl halides, or through another reductive amination with a different aldehyde or ketone. These modifications are often used to modulate the pharmacological properties of piperazine-containing drug candidates.

The synthesis of 1-alkyl-3-phenylpiperazines, for example, often involves the alkylation of a protected piperazine precursor followed by reduction and deprotection steps. researchgate.net This highlights the common strategies employed for selectively modifying the piperazine nitrogen atoms.

Functionalization of the Pyridine Ring

The pyridine ring can also be functionalized, although it is generally less reactive towards electrophilic substitution than a benzene (B151609) ring. However, various methods exist for its modification. researchgate.net Direct C-H functionalization of pyridines is an area of active research, allowing for the introduction of substituents at specific positions. researchgate.net For the 6-methylpyridine moiety, reactions such as lithiation followed by quenching with an electrophile could potentially introduce functional groups. Additionally, palladium-catalyzed cross-coupling reactions can be employed if a halogen atom is present on the pyridine ring. The pyridine ring itself can also influence the reactivity of adjacent groups; for instance, pyridyl-substituted 1,2,4-triazines can be synthesized via condensation reactions involving pyridine carbaldehydes. researchgate.net

Methodological Considerations in the Synthesis of this compound

Several factors must be considered to ensure a successful synthesis with high yield and purity.

Choice of Synthetic Route : The selection between nucleophilic substitution and reductive amination often depends on the availability and stability of the starting materials. Reductive amination using the corresponding aldehyde is often preferred due to its mild conditions and high yields. rsc.org

Protecting Groups : When using nucleophilic substitution, protecting one of the piperazine nitrogens (e.g., with a Boc group) is a standard strategy to prevent the formation of undesired dialkylated byproducts. The protecting group can then be removed under acidic conditions.

Reaction Conditions : For nucleophilic substitutions, the choice of base and solvent is critical. A non-nucleophilic base is required to deprotonate the piperazine without competing in the reaction. In reductive amination, the choice of reducing agent is important; sodium triacetoxyborohydride is often favored as it is mild and does not reduce the starting aldehyde.

Purification : Purification of the final product typically involves column chromatography to separate it from unreacted starting materials and byproducts. The basic nature of the piperazine moiety allows for extraction into an acidic aqueous phase, which can be a useful purification step.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Reagents |

|---|---|---|---|

| Nucleophilic Substitution | Utilizes readily available haloalkylpyridines. | Risk of dialkylation, may require protecting groups. | Alkyl halide, Piperazine, Base (K₂CO₃) |

| Reductive Amination | Often a one-pot reaction, high yields, mild conditions. | Requires the corresponding aldehyde, which may need to be synthesized separately. | Aldehyde, Piperazine, Reducing Agent (NaBH(OAc)₃) |

Mechanistic Investigations of 1 6 Methylpyridin 3 Yl Methyl Piperazine

Elucidation of Molecular Targets and Ligand-Receptor Interactions

A foundational aspect of understanding a compound's pharmacological profile is the identification of its molecular targets. For 1-((6-Methylpyridin-3-yl)methyl)piperazine, specific binding affinities and receptor interaction profiles are not yet detailed in the public domain. Research on structurally related piperazine (B1678402) and piperidine (B6355638) derivatives has shown engagement with a variety of receptors, including histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. For instance, studies on other piperidine-containing compounds have identified key interactions, such as π-π stacking with aromatic residues and salt bridge formation with acidic residues within the receptor binding pocket, which are crucial for high-affinity binding. However, it is important to note that these are observations from analogous compounds and cannot be directly extrapolated to this compound without dedicated experimental validation.

Modulation of Key Biological Pathways

The interaction of a ligand with its receptor typically initiates a cascade of intracellular signaling events that modulate specific biological pathways. H3R antagonists, for example, can increase the release of several neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine, thereby influencing cognitive functions. Similarly, ligands targeting the σ1R can regulate multiple neurotransmitter systems. The specific impact of this compound on such pathways is currently an area requiring further investigation. Without confirmed molecular targets, the downstream signaling cascades, such as G-protein activation, second messenger production, and gene expression changes, remain unknown.

Allosteric Modulation Mechanisms (referencing related mGlu5 receptor studies)

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. This is a well-studied phenomenon for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Allosteric modulators can be negative (NAMs), positive (PAMs), or neutral (NALs), offering a nuanced approach to therapeutic intervention. For instance, the mGlu5 receptor has a known allosteric binding site where compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) can act as NAMs. While the study of allosteric modulation is a vibrant field, there is currently no published evidence to suggest that this compound functions as an allosteric modulator of the mGlu5 receptor or any other receptor. Future research may explore this possibility, but at present, it remains speculative.

Structure Activity Relationship Sar Studies on 1 6 Methylpyridin 3 Yl Methyl Piperazine Derivatives

Impact of Substituents on Biological Activity and Receptor Affinity

The pyridine (B92270) ring is a critical component for the interaction of these ligands with their biological targets. Even minor changes to this ring can have significant consequences for activity. SAR studies have shown that the position of the methyl group is crucial; for instance, in related series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the substitution pattern on the pyridine ring is a key determinant of activity. acs.org In a broader context of pyridine derivatives, the introduction of bulky substituents near the pyridine ring nitrogen can influence regioselectivity in synthetic reactions, which implies that steric factors on this ring play a significant role in molecular interactions. researchgate.net

Furthermore, replacing or augmenting the methyl group with other substituents, such as halogens, can modulate electronic properties and lipophilicity, thereby affecting receptor affinity. For example, in studies of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, various structural modifications to the pyridine ring were explored to optimize pharmacophoric elements. nih.gov The introduction of fluorine, for example, is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.

Table 1: Effect of Pyridine Ring Modifications on Receptor Affinity

| Base Compound | Modification on Pyridine Ring | Target Receptor | Observed Effect on Affinity |

|---|---|---|---|

| Pyridylpiperazine Scaffold | Change methyl position from 6 to 2 | nAChR | Significant alteration in activity and selectivity. acs.org |

| 2,6-Dichloropyridine | Introduction of bulky 3-substituent | N/A (Reactivity Study) | Induces regioselectivity, highlighting steric importance. researchgate.net |

The piperazine (B1678402) ring contains two nitrogen atoms, N1 and N4, which offer sites for structural modification. researchgate.netresearchgate.net The N4 nitrogen, distal to the pyridine linker, is a common point for introducing a wide variety of substituents to modulate pharmacological activity. Research on diverse piperazine derivatives indicates that the nature of the group on this nitrogen is a primary determinant of receptor affinity and selectivity. nih.gov

For dopamine (B1211576) D2/D3 receptors, attaching various substituted indole (B1671886) rings to the piperazine nitrogen, often via an amide or methylene (B1212753) linker, was found to maintain high affinity and selectivity for the D3 receptor. nih.gov This suggests that the N4 position can accommodate bulky and complex heterocyclic systems. The electronic properties of the substituent are also critical; introducing electron-withdrawing groups can affect the pKa of the piperazine nitrogen, influencing its protonation state at physiological pH and its ability to form ionic bonds with target receptors. semanticscholar.org The versatility of the piperazine core allows for the introduction of groups that can act as hydrogen bond acceptors or introduce hydrophobic interactions, thereby fine-tuning the binding profile. nih.gov

Table 2: Influence of N4-Piperazine Substituents on D3 Receptor Affinity

| Parent Scaffold | N4-Piperazine Substituent (R') | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity |

|---|---|---|---|

| Tetrahydronaphthalen-ol | 2-Substituted Indole-Acyl | 0.57 | High |

| Tetrahydronaphthalen-ol | 3-Substituted Indole-Acyl | 3.62 | Moderate |

| Tetrahydronaphthalen-ol | 5-Substituted Indole-Amide | 1.67 | High |

| Tetrahydronaphthalen-ol | Indazole Derivative | High Affinity | Not specified |

Data derived from studies on related 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series. nih.gov

The methylene group (-CH₂-) connecting the 6-methylpyridine ring to the piperazine core is known as the linker. While seemingly simple, the linker's composition, length, and rigidity are crucial for orienting the two terminal ring systems correctly within the receptor's binding pocket. nih.gov In many classes of drugs, particularly those designed as PROTACs (proteolysis-targeting chimeras), modifying the linker is a key strategy to optimize biological activity. nih.gov

Inserting a piperazine moiety into a linker is a known strategy to increase rigidity and improve aqueous solubility upon protonation. semanticscholar.orgnih.gov Studies on piperazine-containing linkers have shown that even slight modifications can significantly affect the pKa of the piperazine ring and, consequently, its properties. semanticscholar.org For the 1-((6-Methylpyridin-3-yl)methyl)piperazine scaffold, hypothetical variations could include elongating the alkyl chain (e.g., to an ethyl or propyl linker) or increasing its rigidity with cyclic structures. Such changes would alter the distance and spatial relationship between the pyridine and the N4-substituted piperazine moiety, directly impacting the formation of a productive ternary complex with the target protein. nih.gov

Stereochemical Influence on Pharmacological Profiles

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. nih.gov For derivatives of this compound, chirality can be introduced by adding a substituent to the piperazine ring itself.

A study on related phenylpiperazine compounds evaluated the impact of adding a methyl group to the C2 or C3 position of the piperazine ring. acs.org This modification introduced a chiral center, allowing for the separation and evaluation of individual stereoisomers. The results demonstrated that the (R) and (S) enantiomers exhibited distinct selectivity and activity profiles for α9 and α7 nicotinic acetylcholine receptors. For example, the crystal structure analysis revealed that to minimize strain, the piperazine ring could flip its conformation to keep the methyl group in a more stable equatorial position. acs.org This conformational preference, dictated by stereochemistry, directly influences how the ligand fits into and interacts with the receptor binding site. These findings underscore that stereochemistry is a critical factor in the design of selective ligands based on this scaffold. nih.govnih.gov

Identification of Key Structural Determinants for Activity and Selectivity

Based on extensive SAR studies, several key structural features have been identified as crucial for the activity and selectivity of this compound derivatives and related compounds.

The Substituted Pyridine Ring : The 6-methylpyridine moiety often serves as a primary recognition element. The position of the methyl group and the electronic nature of other potential substituents are vital for establishing specific interactions, such as π-π stacking or hydrogen bonds, within the receptor pocket. acs.orgnih.gov

The Piperazine Core : This central scaffold is more than a simple linker; its basic nitrogen atoms are often essential for anchoring the ligand to the receptor through ionic interactions, particularly with acidic residues like glutamate. nih.gov The ability of the piperazine ring to adopt a stable chair conformation is also important for the correct spatial arrangement of its substituents. acs.org

The N4-Substituent on Piperazine : This is a key "modulatory" position. The size, lipophilicity, and hydrogen-bonding capacity of the substituent at this position are primary drivers of both potency and selectivity. nih.gov Introducing varied heterocyclic systems, such as indoles or indazoles, has proven to be an effective strategy for achieving high affinity and D3-receptor selectivity in related dopamine ligands. nih.gov

Optimal Spatial Arrangement : The linker moiety dictates the distance and relative orientation between the pyridine ring and the N4-substituent. A proper orientation is required to engage multiple subsites within the receptor's binding pocket simultaneously, which is often a prerequisite for high affinity and selectivity.

Computational Chemistry and Molecular Modeling for 1 6 Methylpyridin 3 Yl Methyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is one of the most successful methods for predicting the interaction between a small molecule (ligand), like 1-((6-Methylpyridin-3-yl)methyl)piperazine, and a macromolecular target, typically a protein. windows.net The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

In a typical docking study for this compound, the three-dimensional structure of a target protein would first be obtained or modeled. A docking program, such as Glide, is then used to explore possible binding poses of the compound within the active site. indexcopernicus.com The output provides a score, like the Glide Gscore, which estimates the binding free energy; a more negative score indicates a higher binding affinity. indexcopernicus.com Furthermore, the simulation reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. indexcopernicus.commdpi.com For instance, studies on similar piperazine (B1678402) derivatives have identified crucial hydrogen bonds with amino acid residues like Gln82 and Glu78 and π-π stacking interactions with Arg109. indexcopernicus.com This information is vital for understanding the mechanism of action and for the rational design of new analogues with improved potency.

| Parameter | Description | Example from Piperazine Derivative Studies |

| Target Protein | The specific enzyme or receptor being investigated (e.g., dCTPase, Topoisomerase II). indexcopernicus.commdpi.com | Deoxycytidine triphosphate pyrophosphatase (dCTPase). indexcopernicus.com |

| Scoring Function | An algorithm used to estimate the binding affinity of the ligand to the target (e.g., Glide Gscore). indexcopernicus.com | Glide Gscore of -4.649 kcal/mol. indexcopernicus.com |

| Binding Interactions | Specific non-covalent interactions that stabilize the complex. | Hydrogen bonds with Gln82, Glu78; π-π stacking with Arg109. indexcopernicus.com |

| Predicted Affinity | The calculated binding energy (ΔG bind) indicating the strength of the interaction. | ΔG Bind of -51.430 kcal/mol. indexcopernicus.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the conformational behavior and stability of the protein-ligand system. indexcopernicus.com

| Analysis Metric | Purpose | Typical Acceptable Value/Range |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein atoms from a reference structure over time, indicating the stability of the complex. indexcopernicus.com | 1–3 Å for small, globular proteins. indexcopernicus.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein and key interaction points. indexcopernicus.com | Varies; higher peaks indicate more flexible regions. |

| Simulation Time | The duration of the simulation, which should be long enough for the system to reach equilibrium. | 20 ns to 100+ ns. indexcopernicus.complos.org |

| Ensemble | The statistical mechanical ensemble used to define the system's conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) ensemble. indexcopernicus.complos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the synthesis of more potent molecules.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors are calculated from the chemical structure and can include physicochemical properties, electronic properties, and topological indices. mdpi.com For a series of analogues of this compound, descriptors such as molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) could be calculated. mdpi.com Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is built that links these descriptors to the observed biological activity (e.g., pIC₅₀). nih.govmdpi.com The statistical significance of the resulting model is evaluated by parameters like the coefficient of determination (R²). mdpi.com

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), extend the QSAR concept by considering the three-dimensional properties of the molecules. nih.gov In a CoMFA study, a set of structurally aligned compounds is placed within a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov These field values are then used as descriptors to build a regression model against biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. For example, a CoMFA model of piperazine derivatives might show that bulky, electron-withdrawing groups in a specific region are favorable for activity, providing clear guidance for optimizing the this compound scaffold. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the electronic properties of a molecule with high accuracy. mdpi.com For this compound, these calculations can provide valuable information about its reactivity, stability, and interaction potential.

Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Other calculated properties, such as the electrophilicity index and the distribution of partial atomic charges, can help predict how the molecule will interact with its biological target. mdpi.comresearchgate.net These quantum-derived charges can also be used to improve the accuracy of force fields in molecular dynamics simulations. nih.gov

Prediction of Biological Activity through In Silico Methods

The combination of docking, MD simulations, QSAR, and quantum chemistry provides a powerful platform for the in silico prediction of biological activity. nih.gov By docking this compound against a panel of known drug targets, its potential therapeutic applications can be explored. For instance, online prediction tools and QSAR models can suggest whether the compound is likely to act as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an enzyme inhibitor based on its structural features. researchgate.netnih.gov This early-stage assessment helps prioritize resources by focusing experimental efforts on compounds with the highest probability of success, thereby accelerating the drug discovery process. windows.net

Preclinical Research and Pharmacological Evaluation of 1 6 Methylpyridin 3 Yl Methyl Piperazine Analogs

In Vitro Pharmacological Characterization (e.g., receptor binding assays, enzyme activity assays)

Detailed in vitro studies are crucial to determine the mechanism of action of a new chemical entity. For a compound like 1-((6-Methylpyridin-3-yl)methyl)piperazine, this would typically involve a series of assays to identify its biological targets.

Receptor Binding Assays: These assays would quantify the affinity of the compound for a wide range of receptors, ion channels, and transporters. This is often performed using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its target is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical Data Table: Receptor Binding Affinity Profile

| Target | K_i_ (nM) | Assay Type |

|---|---|---|

| Dopamine (B1211576) D2 Receptor | Data not available | Radioligand Binding |

| Serotonin (B10506) 5-HT2A Receptor | Data not available | Radioligand Binding |

| Adrenergic α1 Receptor | Data not available | Radioligand Binding |

| Muscarinic M1 Receptor | Data not available | Radioligand Binding |

Enzyme Activity Assays: If the compound is hypothesized to act on specific enzymes, its inhibitory or activating effects would be measured. For instance, if it were designed as a kinase inhibitor, its effect on the phosphorylation activity of the target kinase would be assessed. Results are usually presented as IC50 values.

Hypothetical Data Table: Enzyme Inhibition Profile

| Enzyme | IC_50_ (nM) | Assay Type |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Data not available | Enzyme Activity Assay |

| Acetylcholinesterase (AChE) | Data not available | Enzyme Activity Assay |

In Vivo Efficacy Studies in Animal Models (non-human, non-clinical)

Following in vitro characterization, the compound's therapeutic potential would be evaluated in relevant animal models of disease. The choice of model depends on the anticipated therapeutic indication based on the in vitro findings. For a compound with potential central nervous system activity, this could include models for depression, anxiety, psychosis, or neurodegenerative diseases.

Efficacy would be assessed by observing behavioral changes, physiological parameters, or biomarkers. For example, in a model of depression, the forced swim test or tail suspension test might be used to measure antidepressant-like effects.

Hypothetical Data Table: In Vivo Efficacy in a Rodent Model of Anxiety (Elevated Plus Maze)

| Treatment Group | Time Spent in Open Arms (seconds) | Number of Open Arm Entries |

|---|---|---|

| Vehicle Control | Data not available | Data not available |

| Compound X (low dose) | Data not available | Data not available |

| Compound X (high dose) | Data not available | Data not available |

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Development

Pharmacokinetic studies are essential to understand how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are typically conducted in rodent and non-rodent species to predict human pharmacokinetics. Key parameters measured include bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and clearance.

Pharmacodynamic studies would aim to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect. This helps in determining an effective dose range and dosing schedule for potential clinical trials.

Hypothetical Data Table: Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Dose (mg/kg) | Data not available | Data not available |

| Bioavailability (%) | N/A | Data not available |

| C_max_ (ng/mL) | Data not available | Data not available |

| T_max_ (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (t_1/2_) (h) | Data not available | Data not available |

| Clearance (mL/min/kg) | Data not available | N/A |

Future Directions and Emerging Research Avenues for 1 6 Methylpyridin 3 Yl Methyl Piperazine

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The rational design of novel analogs of 1-((6-methylpyridin-3-yl)methyl)piperazine is a promising avenue for enhancing its therapeutic potential. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with improved specificity and potency.

Future efforts in this area will likely involve systematic modifications of the core structure. Key areas for modification include the methyl group on the pyridine (B92270) ring, the substitution pattern of the pyridine ring, and the piperazine (B1678402) ring itself. For instance, the introduction of different substituents on the pyridine ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with biological targets. Similarly, derivatization of the second nitrogen atom of the piperazine ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of piperazine-containing drugs.

Structure-activity relationship studies will be crucial in guiding these modifications. By synthesizing a library of analogs and evaluating their biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. For example, studies on related N-(6-methylpyridin-yl)-substituted compounds have demonstrated that even small structural changes can significantly impact binding affinity and functional activity at therapeutic targets like the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.gov

The design of these new analogs will also be heavily influenced by the desired therapeutic application. For example, if the goal is to develop a new anticancer agent, modifications might be guided by the known pharmacophores of existing anticancer drugs that also contain piperazine scaffolds. nih.gov The synthesis of these novel derivatives will likely employ established synthetic methodologies for piperazine-containing compounds, which are well-documented in the chemical literature. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

A significant area of future research will be the identification of novel biological targets and pathways for this compound and its analogs. The piperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net This promiscuity suggests that this compound may have undiscovered biological activities.

High-throughput screening (HTS) campaigns against large panels of biological targets will be a key strategy in this exploration. These screens can rapidly assess the activity of the compound against hundreds or even thousands of targets, potentially revealing unexpected therapeutic opportunities. For instance, a screening campaign of an in-house collection of piperidine (B6355638)/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.gov

Beyond target-based screening, phenotypic screening approaches could also be employed. In these assays, the effect of the compound on the phenotype of a cell or organism is observed, without prior knowledge of the specific molecular target. This approach can be particularly useful for identifying compounds that act via novel mechanisms of action.

Once a potential new target is identified, further studies will be needed to validate the interaction and elucidate the mechanism of action. This could involve a variety of biochemical and biophysical techniques, such as surface plasmon resonance (SPR) to measure binding affinity and kinetics, and X-ray crystallography to determine the three-dimensional structure of the compound bound to its target.

The exploration of novel targets is not limited to proteins. There is growing interest in developing small molecules that target other classes of biomolecules, such as RNA. It is conceivable that this compound or its analogs could be found to interact with specific RNA structures, opening up entirely new avenues for therapeutic intervention.

Integration of Advanced Experimental and Computational Methodologies

The integration of advanced experimental and computational methodologies will be essential for accelerating the discovery and development of new drugs based on the this compound scaffold. These approaches provide powerful tools for understanding the molecular basis of drug action and for designing new molecules with improved properties.

Computational methodologies that are likely to be employed include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen virtual libraries of compounds against a target of interest and to prioritize compounds for synthesis and experimental testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. They can be used to study the conformational changes that occur upon ligand binding and to understand the key interactions that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov

Advanced experimental methodologies that will complement these computational approaches include:

High-Throughput X-ray Crystallography: This technique allows for the rapid determination of the three-dimensional structures of proteins. Having a high-resolution structure of a target protein in complex with a ligand is invaluable for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structures of large protein complexes that are not amenable to X-ray crystallography.

Advanced Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide detailed information about the structure and dynamics of molecules and their interactions with biological targets.

By combining these advanced experimental and computational approaches, researchers can gain a much deeper understanding of the pharmacology of this compound and its analogs, and can more efficiently design new drugs with improved therapeutic profiles.

Role of this compound as a Chemical Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can also serve as valuable chemical probes for studying biological systems. A chemical probe is a small molecule that is used to perturb and study the function of a specific protein or pathway in a cellular or in vivo context.

To be an effective chemical probe, a compound should ideally be potent, selective, and have a well-characterized mechanism of action. If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable tool for researchers studying that target.

For example, if an analog of this compound is found to be a highly selective inhibitor of a particular kinase, it could be used to study the role of that kinase in various cellular processes. By treating cells with the compound and observing the resulting phenotypic changes, researchers can gain insights into the biological function of the kinase.

Furthermore, chemical probes can be modified with various tags, such as fluorescent dyes or biotin, to facilitate their use in a variety of experimental applications. For example, a fluorescently labeled version of this compound could be used to visualize the localization of its target protein within a cell.

The development of this compound and its analogs as chemical probes could have a significant impact on our understanding of fundamental biological processes and could also aid in the discovery and validation of new drug targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-((6-Methylpyridin-3-yl)methyl)piperazine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via alkylation or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting brominated intermediates with substituted piperazines under reflux in acetonitrile with NaHCO₃ as a base, yielding ~56% after recrystallization . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. ethyl acetate), reaction time, and stoichiometric ratios of reagents. Protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) may improve selectivity, as seen in similar syntheses of pyrazole-piperazine analogs .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Proton NMR (¹H-NMR) in CD₃OD can resolve methyl groups (δ ~2.47 ppm), piperazine ring protons (δ ~2.70–3.85 ppm), and hydroxyl signals (δ ~5.04 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 286.1205 g/mol for related compounds) . X-ray crystallography provides definitive structural validation, as demonstrated for piperazine-metal complexes .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what thermodynamic data are needed to quantify complexation?

- Answer : Piperazine derivatives act as bidentate ligands via their two nitrogen atoms, forming complexes with Au(III), Pd(II), and Pt(II) . Potentiometric titration in aqueous media at constant ionic strength (e.g., 0.1 M KCl) can determine stability constants (logK) for metal-ligand interactions. Thermodynamic parameters (ΔG, ΔH) require calorimetric studies, which are currently lacking for this compound .

Q. What biological targets or receptors might interact with this compound, and how can binding affinity be assessed?

- Answer : Structurally similar compounds modulate neurotransmitter transporters (e.g., dopamine/serotonin transporters) and receptors like mGluR5 . Competitive radioligand binding assays using [³H]-labeled substrates (e.g., [³H]WIN35428 for dopamine transporters) quantify IC₅₀ values. For example, aryl piperazines with trifluoromethyl groups show sub-micromolar affinity for serotonin transporters .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate its stability?

- Answer : Oxidative metabolism is likely, as seen in flunarizine (a bis-fluorophenyl piperazine), which undergoes hepatic microsomal oxidation to form benzophenone derivatives . In vitro assays using rat liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) with LC-MS/MS detection can identify primary metabolites. Computational tools like SwissADME predict CYP liabilities and bioavailability .

Q. How do structural modifications (e.g., pyridinyl substitution) influence the compound’s physicochemical and pharmacological properties?

- Answer : Substitution at the pyridine ring (e.g., 6-methyl vs. nitro groups) alters logP, solubility, and target engagement. For instance, 3-nitropyridinyl analogs exhibit enhanced antimicrobial activity due to increased electron-withdrawing effects . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count (~3–5) can guide optimization .

Methodological Considerations

- Contradictions in Data : highlights a lack of thermodynamic data for piperazine-metal complexes, emphasizing the need for calorimetric studies to resolve stability constants .

- Analytical Gaps : While NMR and crystallography are well-established, advanced techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could provide kinetic binding data for receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.